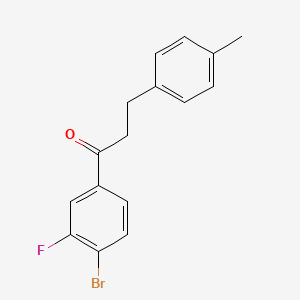

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO. It is a derivative of propiophenone, characterized by the presence of bromine, fluorine, and a methyl-substituted phenyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone typically involves the following steps:

Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Propiophenone Formation: The final step involves the formation of the propiophenone structure through Friedel-Crafts acylation, using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has garnered attention for its anticancer properties . Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The mechanism appears to involve modulation of estrogen receptors or inhibition of aromatase activity, which are critical pathways in hormone-dependent cancers.

Biological Studies

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is utilized in biological research to explore the interactions of halogenated compounds with biological systems. Its ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially influencing enzyme activity and receptor interactions.

Chemical Synthesis

The compound serves as a building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic substitution : The bromine and fluorine atoms can be replaced with other functional groups, allowing for the creation of diverse derivatives.

- Oxidation and reduction : It can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic chemistry.

Specialty Chemicals

In industry, this compound is used in the production of specialty chemicals that require specific properties imparted by halogenation. These properties include increased lipophilicity and enhanced reactivity, making it suitable for applications in pharmaceuticals and agrochemicals.

Material Science

The compound's unique structural features enable its use in developing advanced materials with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in creating high-performance materials for various applications.

Chemical Properties and Mechanism of Action

The molecular formula of this compound is C15H14BrF, with a molecular weight of approximately 305.18 g/mol. The presence of bromine and fluorine enhances its lipophilicity, which may improve binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may interact with hormone receptors, influencing critical signaling pathways for cell proliferation and survival.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against breast cancer cell lines | |

| Anti-inflammatory | Potential reduction in inflammatory markers | |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes |

Case Studies

- Anticancer Activity : A study demonstrated that analogs of propiophenone derivatives showed significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance therapeutic efficacy.

- Inflammation Model : Research involving animal models indicated that derivatives including this compound led to decreased levels of TNF-alpha in inflammatory conditions, highlighting its potential therapeutic benefits.

Biologische Aktivität

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C16H16BrF

- Molecular Weight : 319.2 g/mol

This compound features a propiophenone backbone with bromine and fluorine substituents, which may influence its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to this compound. The antioxidant activity is often assessed using the DPPH radical scavenging method. For instance, derivatives of similar structures have shown significant antioxidant capabilities, surpassing that of ascorbic acid by approximately 1.35-fold in some cases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with structural similarities demonstrated cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. For example, certain derivatives were found to reduce cell viability by up to 46.2% against MDA-MB-231 cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis revealed that the presence of specific substituents, such as bromine and fluorine, significantly enhances the anticancer activity of related compounds. The introduction of electron-withdrawing groups was found to increase potency against glioblastoma cells .

The mechanisms underlying the biological activities of this compound may involve:

- Radical Scavenging : The compound's ability to donate electrons may contribute to its antioxidant properties.

- Cell Cycle Arrest : Some studies indicate that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | |

| Ascorbic Acid | 100 | |

| Compound A | 135 | |

| Compound B | 120 |

Table 2: Cytotoxicity Against Cancer Cell Lines

Eigenschaften

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZWIJPRQSFTKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644132 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-89-3 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.